molecular formula C6H5FN4 B15242530 2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine

2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B15242530
M. Wt: 152.13 g/mol
InChI Key: KGBHBKOYCNZMKN-UHFFFAOYSA-N
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Description

2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its broad range of biological activities, including antiviral and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the following steps:

Industrial Production Methods

For industrial-scale production, continuous flow processes have been developed to ensure the efficient and safe synthesis of this compound. These processes involve the same basic steps as the laboratory synthesis but are optimized for large-scale operations .

Chemical Reactions Analysis

Types of Reactions

2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Hydride (NaH): Used for deprotonation.

    Monochloramine Solution: Used for N-amination.

    Formamidine Acetate: Used for cyclization.

Major Products

The major products formed from these reactions are typically more complex heterocyclic compounds that retain the pyrrolo[2,1-f][1,2,4]triazine core .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt various cellular pathways, leading to its therapeutic effects. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibition is a common strategy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and metabolic stability. This makes it a valuable compound in the development of new therapeutic agents .

Properties

Molecular Formula

C6H5FN4

Molecular Weight

152.13 g/mol

IUPAC Name

2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C6H5FN4/c7-6-9-5(8)4-2-1-3-11(4)10-6/h1-3H,(H2,8,9,10)

InChI Key

KGBHBKOYCNZMKN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)F)N

Origin of Product

United States

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